(9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate
Description
The compound “(9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate” features a fluorenylmethyloxycarbonyl (Fmoc) group, a but-3-en-1-yl chain, and a nonyl substituent. The Fmoc moiety is widely utilized in peptide synthesis and organic chemistry for its photolabile protecting properties .
Properties
Molecular Formula |
C28H37NO2 |
|---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl N-but-3-enyl-N-nonylcarbamate |
InChI |
InChI=1S/C28H37NO2/c1-3-5-7-8-9-10-15-21-29(20-6-4-2)28(30)31-22-27-25-18-13-11-16-23(25)24-17-12-14-19-26(24)27/h4,11-14,16-19,27H,2-3,5-10,15,20-22H2,1H3 |
InChI Key |
PKTCSRLBSVSANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCC=C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate typically involves multiple steps:
Formation of the Fluorenyl Methyl Group: The initial step involves the preparation of the fluorenyl methyl group through the reaction of fluorene with formaldehyde under acidic conditions.
Attachment of the Butenyl Chain: The butenyl chain is introduced via a nucleophilic substitution reaction, where the fluorenyl methyl group reacts with but-3-en-1-ol in the presence of a strong base such as sodium hydride.
Carbamate Formation: The final step involves the reaction of the intermediate product with nonyl isocyanate to form the carbamate linkage. This reaction is typically carried out under mild conditions to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butenyl chain, leading to the formation of epoxides or diols.
Reduction: Reduction reactions can target the carbamate group, converting it to an amine.
Substitution: The fluorenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (mCPBA) for epoxidation and osmium tetroxide (OsO4) for dihydroxylation.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used to reduce the carbamate group.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Epoxides and Diols: From oxidation reactions.
Amines: From reduction of the carbamate group.
Substituted Fluorenes: From electrophilic aromatic substitution.
Scientific Research Applications
Chemistry
In chemistry, (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used as a probe to study enzyme activity, particularly those involved in carbamate metabolism. Its ability to form stable carbamate linkages makes it useful in the design of enzyme inhibitors.
Medicine
In medicine, derivatives of this compound are explored for their potential as therapeutic agents, particularly in the treatment of diseases where carbamate-based drugs are effective.
Industry
In industrial applications, this compound is used in the synthesis of polymers and coatings, where its stability and reactivity contribute to the desired properties of the final products.
Mechanism of Action
The mechanism by which (9H-Fluoren-9-yl)methyl but-3-en-1-yl(nonyl)carbamate exerts its effects involves the interaction of its carbamate group with biological targets. The carbamate moiety can inhibit enzymes by forming a stable covalent bond with the active site, thereby blocking substrate access. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals.
Comparison with Similar Compounds
Substituent Modifications
- (9H-Fluoren-9-yl)methyl but-3-en-1-ylcarbamate (CAS 185563-67-1): Lacks the nonyl group, resulting in reduced hydrophobicity (similarity score: 0.87) .
- (9H-Fluoren-9-yl)methyl but-3-en-1-yl(3,5-dimethoxyphenyl)carbamate: Replaces the nonyl group with a 3,5-dimethoxyphenyl aromatic ring, enhancing π-π stacking interactions but reducing alkyl chain flexibility. Synthesized via Fmoc-Cl coupling (87% yield) and isolated as a clear oil .
- (9H-Fluoren-9-yl)methyl (1-hydroxy-3-phenylpropan-2-yl)carbamate (CAS 216222-96-7) : Contains a hydroxyl and phenyl group, leading to higher density (1.219 g/cm³) and boiling point (606.1°C) compared to alkyl-substituted analogs .
Functional Group Impact
- Nonyl Chain: Increases lipophilicity (logP ~6–7 predicted), favoring lipid bilayer penetration but reducing aqueous solubility.
- But-3-en-1-yl Group : Enables olefin metathesis or epoxidation, as demonstrated in the synthesis of (E)-5-oxopent-3-en-1-yl derivatives using Grubbs catalyst .
- Aromatic vs. Aliphatic Substituents: Aromatic groups (e.g., 3,5-dimethoxyphenyl) enhance rigidity and intermolecular interactions, whereas aliphatic chains (e.g., nonyl) improve flexibility and hydrophobicity .
Physicochemical Properties
The nonyl chain in the target compound significantly elevates logP compared to shorter-chain or aromatic analogs, suggesting utility in lipid-rich environments .
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